

A Comparative Guide to Spectroscopic Characterization of Isoxazole Regioisomers

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Compound of Interest

Compound Name: 5-Amino-3,4-dimethylisoxazole

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For researchers, scientists, and drug development professionals, the precise structural determination of heterocyclic compounds is a critical step. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common scaffold in many pharmaceutical agents.[1][2] The specific arrangement of substituents on this ring, known as regioisomerism, can profoundly impact a molecule's biological activity, making unambiguous differentiation essential. This guide provides a comparative analysis of spectroscopic techniques used to distinguish between isoxazole regioisomers, supported by experimental data and detailed protocols.

The primary analytical methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While each technique offers valuable information, a combination is often necessary for conclusive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ^1H and ^{13}C NMR, is the most powerful and widely used method for differentiating isoxazole regioisomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is dictated by the position of the substituents relative to the ring's nitrogen and oxygen atoms.

Key Differentiating Features in NMR:

- ^1H NMR: The proton on the isoxazole ring (H-4) typically shows a distinct chemical shift depending on the substitution pattern. For example, in 3,5-disubstituted isoxazoles, the H-4 proton is flanked by two substituted carbons, leading to a different electronic environment compared to a 4,5-disubstituted isomer where it would be adjacent to the ring nitrogen.
- ^{13}C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly diagnostic. The carbon atom positioned between the two heteroatoms (C5 in a 3,4-disubstituted isoxazole) will have a significantly different chemical shift compared to when it is adjacent to only one heteroatom. Advanced techniques like the "attached nitrogen test" using $^{13}\text{C}\{^{14}\text{N}\}$ solid-state NMR can definitively identify carbons directly bonded to a nitrogen atom, providing a clear method for distinguishing isomers.[\[3\]](#)[\[4\]](#)
- 2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For instance, observing a correlation between a substituent's proton and a specific ring carbon can definitively establish the point of attachment.[\[5\]](#)[\[6\]](#)

Comparative NMR Data for Isoxazole Regioisomers

The following table summarizes typical ^1H and ^{13}C NMR chemical shifts for different substituted isoxazole regioisomers, illustrating the observable differences.

Regioisomer Example	¹ H Chemical Shift (ppm) - H4	¹³ C Chemical Shift (ppm) - C3	¹³ C Chemical Shift (ppm) - C4	¹³ C Chemical Shift (ppm) - C5	Reference
3-Benzoyl-5-phenylisoxazole	7.25 (s, 1H)	162.1	102.5	171.3	[1]
4-Benzoyl-3-phenylisoxazole	8.95 (s, 1H)	160.4	120.2	157.6	[1]
4-Benzoyl-5-phenylisoxazole	8.60 (s, 1H)	150.5	121.6	158.6	[7]
5-Benzoyl-3-phenylisoxazole	7.18 (s, 1H)	162.5	110.1	169.8	[1]

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry, particularly with tandem MS (MS/MS), differentiates regioisomers by analyzing their unique fragmentation patterns upon ionization.[\[8\]](#) The stability of the resulting fragment ions is influenced by the positions of the substituents, leading to distinct mass spectra for each isomer.

Key Differentiating Features in MS:

- **Molecular Ion (M⁺):** All regioisomers will exhibit the same molecular ion peak, confirming their identical chemical formula.
- **Fragmentation Pathways:** The cleavage of the isoxazole ring and the loss of neutral fragments (e.g., CO, HCN, RCN) can vary significantly between isomers.[\[8\]](#)[\[9\]](#) For example,

the fragmentation of 3-methylisoxazolo[4,5-b]pyridines differs characteristically from their 3-methylisoxazolo[5,4-b]pyridine counterparts, allowing for their clear distinction.[8] Collision-induced dissociation (CID) studies show that deprotonated isoxazoles can undergo complex rearrangements and fragment via non-statistical shattering mechanisms, providing isomer-specific fingerprints.[10]

Comparative Fragmentation Data

Regioisomer Class	Characteristic Fragment Ions / Neutral Losses	Key Observation	Reference
3-Methylisoxazolopyridines	Loss of CH ₃ CN	Abundant fragment ions show characteristic differences depending on the nitrogen position in the pyridine ring.	[8]
5-Substituted Isoxazoles	Ring cleavage to form acylium ions	Fragmentation is often initiated by the cleavage of the weak N-O bond.	[10]
General Isoxazoles	Loss of CO, HCN	The relative intensities of fragment ions resulting from these losses can help distinguish isomers.	[8][9]

Infrared (IR) Spectroscopy: A Supporting Role

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. While it can confirm the presence of the isoxazole heterocycle, it is generally less effective than NMR or MS for distinguishing between regioisomers. However, subtle shifts in the frequencies of characteristic ring vibrations can sometimes provide supporting evidence.

Characteristic IR Absorption Bands for Isoxazoles

Vibration	Typical Wavenumber (cm ⁻¹)	Reference
C=N Stretch	1612 - 1643	[11]
C=C Stretch	~1500 - 1600	[12]
C-O-N Ring Stretch	1370 - 1400	[12]
N-O Stretch	1110 - 1168	[11]
C-N Stretch	1250 - 1276	[11][13]

Note: The exact position of these bands can be influenced by the substitution pattern and physical state of the sample.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. NMR Spectroscopy (¹H, ¹³C, and 2D)

- **Sample Preparation:** Dissolve 5-10 mg of the isoxazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[14]
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 8-16, depending on sample concentration.
 - Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0-200 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
- 2D NMR (HMBC):
 - Acquire a standard HMBC spectrum to observe long-range H-C correlations.
 - Optimize the delay for long-range coupling (typically set for $J = 8\text{-}10\text{ Hz}$).

2. Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation: For analysis via a direct insertion probe, a few micrograms of the solid or liquid sample are required. For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a quadrupole or time-of-flight (TOF) mass spectrometer is commonly used.
- Analysis:
 - The sample is vaporized and ionized in the source, typically using electron ionization at 70 eV.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - For tandem MS (MS/MS), a precursor ion of interest (e.g., the molecular ion) is selected, fragmented by collision with an inert gas (e.g., argon), and the resulting product ions are analyzed.

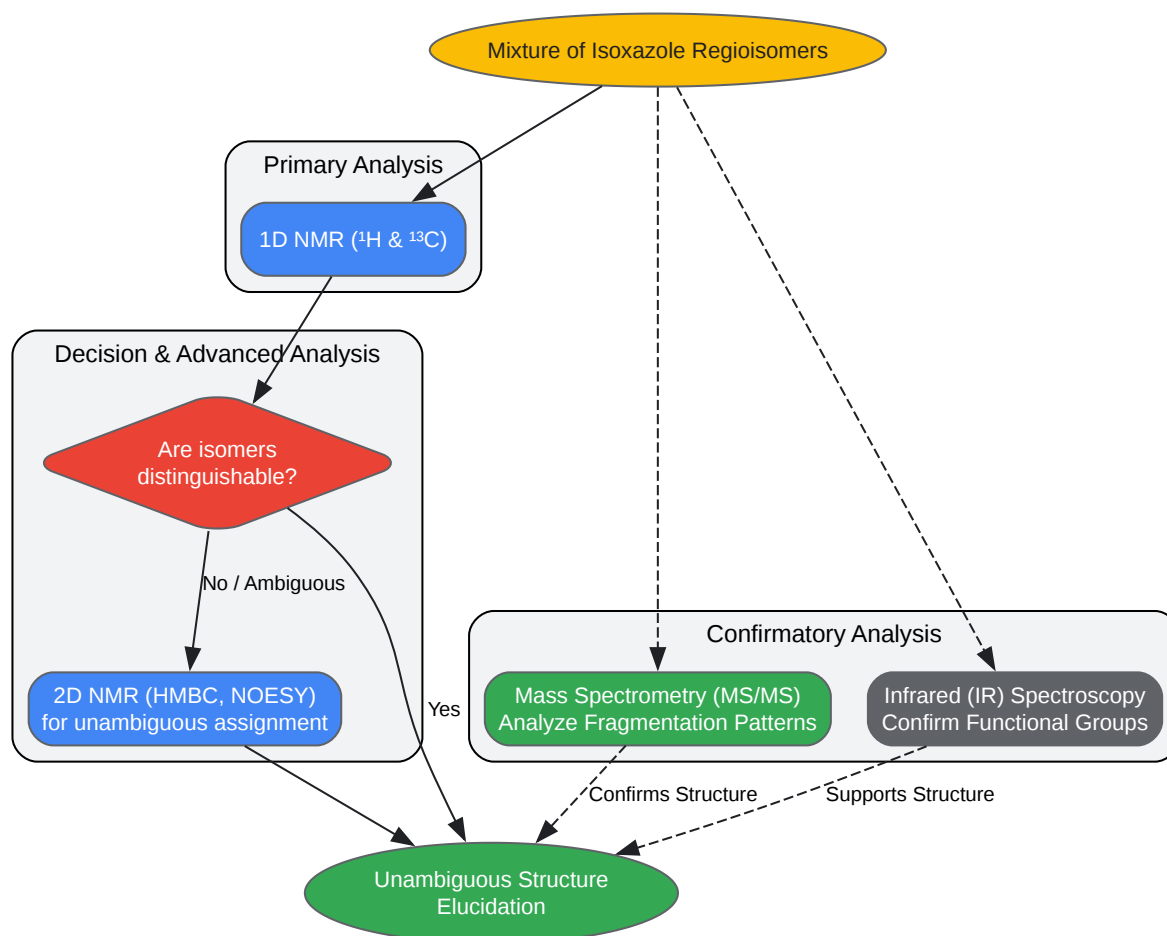
3. Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation:

- Solid Samples: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
- Liquid Samples: Place a single drop of the neat liquid onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Analysis:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - The instrument software automatically subtracts the background from the sample spectrum.

Visualization of Analytical Workflow

The logical process for differentiating isoxazole regioisomers using the described spectroscopic techniques can be visualized as follows.



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Caption: Workflow for the spectroscopic differentiation of isoxazole regioisomers.

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